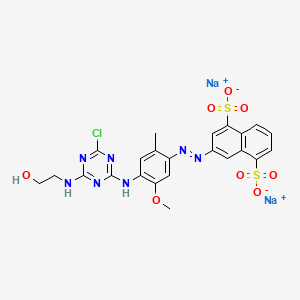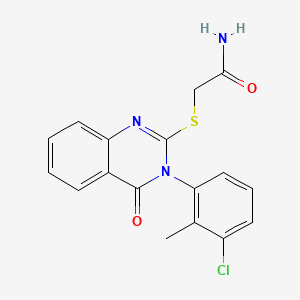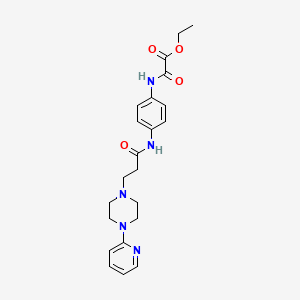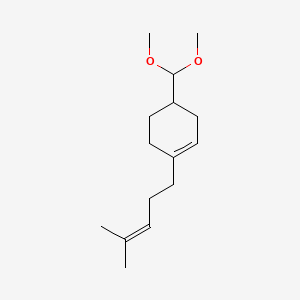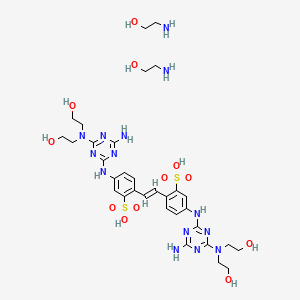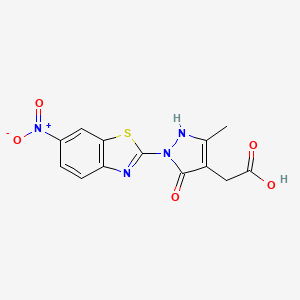
5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and acetic acid groups, along with a nitrobenzothiazole moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-Hydroxy-3-methyl-1-(6-nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid” likely involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This might involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of the benzothiazole moiety: This could be achieved through a coupling reaction, possibly using a nitrobenzothiazole derivative.
Functional group modifications: Hydroxylation, methylation, and acetic acid group introduction might be carried out through standard organic reactions such as oxidation, alkylation, and esterification.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the hydroxy and methyl groups.
Reduction: The nitro group could be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions could occur, particularly on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles, etc.
Major Products
Oxidation products: Could include carboxylic acids or ketones.
Reduction products: Amines or hydroxylamines.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: Understanding how different functional groups interact.
Biology and Medicine
Pharmacological research: Potential as a drug candidate due to its unique structure.
Biological assays: Testing its activity against various biological targets.
Industry
Material science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Could affect signaling pathways, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-3-methyl-1H-pyrazole-4-acetic acid: Lacks the benzothiazole moiety.
1-(6-Nitro-2-benzothiazolyl)-1H-pyrazole-4-acetic acid: Lacks the hydroxy and methyl groups.
Uniqueness
Structural complexity: The combination of functional groups and the benzothiazole ring makes it unique.
Potential activities: The specific arrangement of functional groups could confer unique biological or chemical properties.
Propiedades
Número CAS |
84968-81-0 |
|---|---|
Fórmula molecular |
C13H10N4O5S |
Peso molecular |
334.31 g/mol |
Nombre IUPAC |
2-[5-methyl-2-(6-nitro-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O5S/c1-6-8(5-11(18)19)12(20)16(15-6)13-14-9-3-2-7(17(21)22)4-10(9)23-13/h2-4,15H,5H2,1H3,(H,18,19) |
Clave InChI |
IWAIQFVXTQHMFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
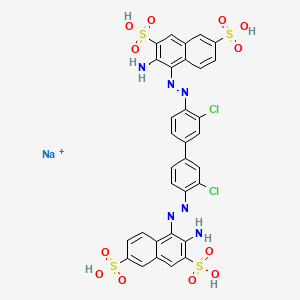

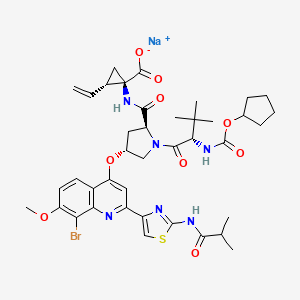
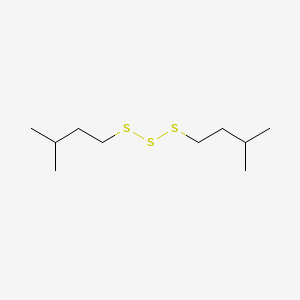

![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
